3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride

Description

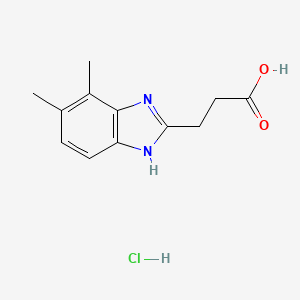

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-6-11(15)16;/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRQCPUERMSEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride typically involves the condensation of 2-amino-6,7-dimethylbenzimidazole with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of benzimidazole.

Substitution: It can undergo nucleophilic substitution reactions, where the propanoic acid group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the type of cells involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 from Streptomyces coelicolor) share the propanoic acid backbone but differ in aromatic substitution. These compounds exhibit selective antimicrobial activity:

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3) has reduced activity compared to 1 and 2, highlighting the importance of dichloro substitution for potency.

Key Differences :

- The hydrochloride salt enhances solubility compared to the neutral or esterified marine derivatives.

3-(Methylthio)propanoic Acid Esters

These sulfur-containing esters (e.g., 3-(methylthio)propanoic acid methyl ester and ethyl ester) are natural aroma compounds in pineapples. They contribute to flavor profiles via high odor activity values (OAVs) .

Comparison Table :

| Property | 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic Acid Hydrochloride | 3-(Methylthio)propanoic Acid Esters |

|---|---|---|

| Core Structure | Benzimidazole with propanoic acid | Propanoic acid with methylthio group |

| Biological Role | Potential enzyme inhibition or antimicrobial activity | Flavor/aroma compounds |

| Solubility | High (hydrochloride salt) | Low (lipophilic esters) |

| Natural Occurrence | Synthetic/Pharmaceutical | Natural (pineapple volatiles) |

Benzimidazole and Indazole Derivatives

Synthetic analogs like 3-phenyl-1H-indazole-7-carboxylic acid hydrochloride (8) and 6-chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (17) highlight structural versatility:

- Compound 17 features a benzodithiazine core with sulfone and cyano groups, emphasizing divergent electronic properties compared to the target compound .

Functional Implications :

- The dimethyl groups in the target compound may enhance steric hindrance or metabolic stability compared to unsubstituted benzimidazoles.

- The propanoic acid moiety could facilitate ionic interactions in biological systems, unlike ester or cyano functionalities in analogs.

Biological Activity

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a benzimidazole ring with two methyl substitutions and a propanoic acid group, which contribute to its unique biological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Synthesis

The synthesis of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid typically involves:

- Formation of the Benzimidazole Ring: Condensation of o-phenylenediamine with carboxylic acids.

- Introduction of Propanoic Acid Group: Friedel-Crafts acylation using propanoic anhydride or chloride in the presence of a Lewis acid catalyst.

The biological activity of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity.

- Receptor Modulation: The propanoic acid group may enhance solubility and facilitate transport within biological systems .

Therapeutic Applications

Research indicates that this compound exhibits several potential therapeutic properties:

- Antimicrobial Activity: Studies have shown promising results against various bacterial strains.

- Antiviral Properties: The compound has demonstrated efficacy against viruses such as HSV-1 and other viral pathogens .

- Anticancer Effects: Preliminary studies indicate antiproliferative effects on cancer cell lines, suggesting potential in oncology .

Antiviral Activity

In a study assessing the antiviral effects of various benzimidazole derivatives, 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid was tested against HSV-1. The results indicated significant inhibition of viral replication at specific concentrations, showcasing its potential as an antiviral agent .

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against common pathogenic bacteria. It was found to exhibit strong inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Antiviral Activity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid | High | Moderate | Moderate |

| Benzimidazole Derivative A | Moderate | High | Low |

| Benzimidazole Derivative B | Low | Moderate | High |

This table illustrates the comparative biological activities of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid with other benzimidazole derivatives. Its balanced profile suggests versatility for further development in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves coupling a benzimidazole precursor (e.g., 6,7-dimethyl-1H-benzimidazole) with a propanoic acid derivative under acidic conditions. For example, reacting 3-chloropropanoic acid with the benzimidazole in the presence of a base (e.g., triethylamine), followed by acidification with HCl to form the hydrochloride salt. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of Fourier Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹), Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., methyl protons at δ ~2.3–2.5 ppm), and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. Purity can be assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or differences in cell lines/animal models. To resolve contradictions:

- Standardize experimental protocols (e.g., consistent buffer systems, cell passage numbers).

- Validate biological activity using orthogonal assays (e.g., enzyme inhibition assays vs. cellular viability tests).

- Perform dose-response studies to compare potency thresholds .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this benzimidazole derivative?

- Methodological Answer :

- Structural Modifications : Systematically alter substituents on the benzimidazole core (e.g., methyl groups at positions 6/7) and the propanoic acid chain length.

- Biological Testing : Screen analogs in target-specific assays (e.g., kinase inhibition, receptor binding).

- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., ATP-binding pockets). Evidence from analogs with trifluoromethyl or nitro groups suggests substituent polarity significantly impacts activity .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as a prodrug (e.g., ester derivatives). The morpholine ring in related compounds enhances aqueous solubility via hydrogen bonding .

- Stability : Conduct forced degradation studies under acidic/alkaline conditions. Use LC-MS to identify degradation products and adjust storage conditions (e.g., −20°C under inert atmosphere) .

Q. What experimental approaches are recommended to investigate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Employ affinity chromatography or photoaffinity labeling to isolate interacting proteins.

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., association/dissociation rates).

- Pathway Analysis : Perform RNA sequencing or phosphoproteomics to identify downstream signaling pathways affected by the compound .

Data Interpretation & Troubleshooting

Q. How should researchers resolve discrepancies between spectroscopic data and expected molecular structure?

- Methodological Answer :

- Recheck Synthesis : Confirm precursor purity and reaction stoichiometry.

- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals.

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present .

Q. What methods validate the compound’s biological activity in complex matrices (e.g., serum)?

- Methodological Answer :

- Matrix Spike Recovery : Add known concentrations to serum and quantify recovery via LC-MS/MS.

- Competitive Binding Assays : Compare activity in serum vs. buffer to assess interference from serum proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.